molecular formula C9H17Cl2N3O2 B6205124 4-amino-3-(1-methyl-1H-imidazol-5-yl)pentanoic acid dihydrochloride CAS No. 2703778-85-0

4-amino-3-(1-methyl-1H-imidazol-5-yl)pentanoic acid dihydrochloride

Cat. No.: B6205124
CAS No.: 2703778-85-0
M. Wt: 270.2
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-3-(1-methyl-1H-imidazol-5-yl)pentanoic acid dihydrochloride is a synthetic organic compound that features both an amino group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions to form the imidazole ring . The amino group can be introduced through nucleophilic substitution reactions, and the pentanoic acid side chain can be attached via esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-(1-methyl-1H-imidazol-5-yl)pentanoic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the imidazole ring or the amino group.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

4-amino-3-(1-methyl-1H-imidazol-5-yl)pentanoic acid dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-amino-3-(1-methyl-1H-imidazol-5-yl)pentanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the amino group can form ionic bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain, similar in structure to the compound .

    Imidazole-4-acetic acid: Another imidazole derivative with a carboxylic acid group.

    1-methylimidazole: A simpler imidazole derivative with a methyl group.

Uniqueness

4-amino-3-(1-methyl-1H-imidazol-5-yl)pentanoic acid dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

2703778-85-0

Molecular Formula

C9H17Cl2N3O2

Molecular Weight

270.2

Purity

95

Origin of Product

United States

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